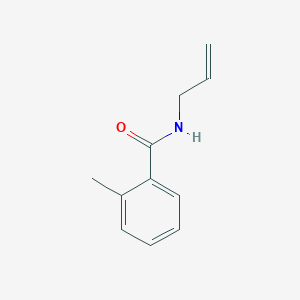
N-Allyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-2-methylbenzamide is an organic compound with the molecular formula C11H13NO It is a derivative of benzamide, where the benzene ring is substituted with an allyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Allyl-2-methylbenzamide can be synthesized through the reaction of 2-methylbenzoyl chloride with allylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium catalyst, to yield N-propyl-2-methylbenzamide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions to introduce halogen atoms onto the benzene ring.
Major Products:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: N-Propyl-2-methylbenzamide.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: N-Allyl-2-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
N-Allyl-2-methylbenzamide exerts its effects through interactions with specific molecular targets. The allyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, altering their activity. The benzamide moiety can engage in hydrogen bonding and hydrophobic interactions, stabilizing the compound within biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Pathways: this compound can influence signaling pathways by altering the activity of key proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
N-Methylbenzamide: Lacks the allyl group, resulting in different reactivity and applications.
N-Allylbenzamide: Similar structure but without the methyl group, affecting its chemical properties.
2-Methylbenzamide: Lacks the allyl group, leading to different biological and chemical behavior.
Uniqueness: N-Allyl-2-methylbenzamide is unique due to the presence of both the allyl and methyl groups, which confer distinct reactivity and interaction profiles. This dual substitution allows for versatile applications in various fields, distinguishing it from other benzamide derivatives.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-methyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-3-8-12-11(13)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,12,13) |
Clé InChI |
MEVMXHUVOAANJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methylphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazinyl]acetamid e](/img/structure/B12120892.png)

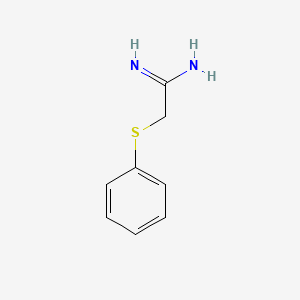
![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)


![1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester](/img/structure/B12120927.png)
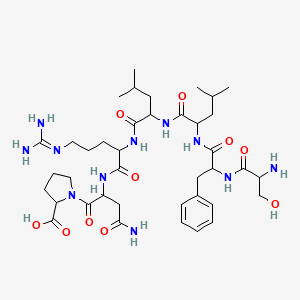
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)
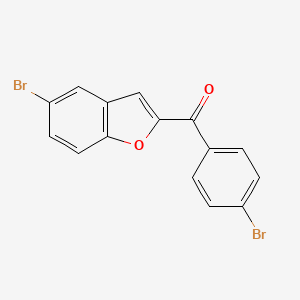
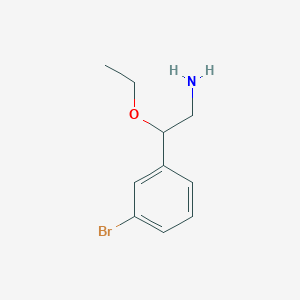
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)

![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)
